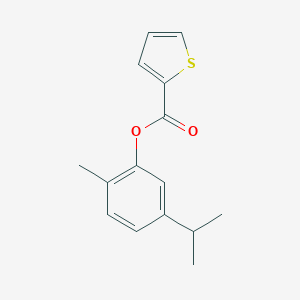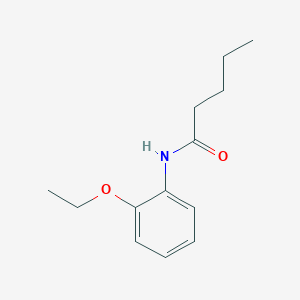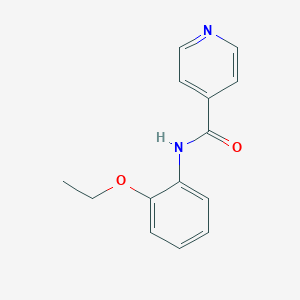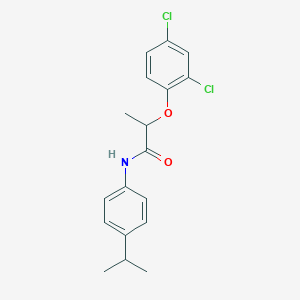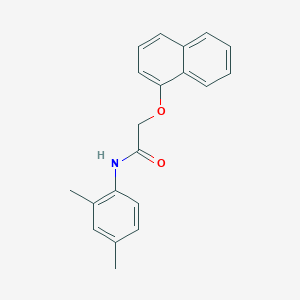
N-(2,4-dimethylphenyl)-2-(1-naphthyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-(1-naphthyloxy)acetamide, commonly known as DMAA, is a synthetic compound that has gained popularity in the scientific community for its potential applications in various fields. DMAA is a white crystalline powder that is soluble in organic solvents and is stable under normal conditions.
Mecanismo De Acción
DMAA acts as a sympathomimetic agent, which means that it stimulates the sympathetic nervous system. It achieves this by increasing the release of norepinephrine, dopamine, and other neurotransmitters in the brain. These neurotransmitters are responsible for regulating mood, motivation, and physical performance.
Biochemical and Physiological Effects
DMAA has been shown to have various biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiratory rate, which leads to increased oxygenation of tissues and improved physical performance. It also increases the release of glucose and fatty acids into the bloodstream, which provides energy for the body to use during physical activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. It is also stable under normal conditions and has a long shelf life. However, its use in lab experiments is limited by its potential side effects, including cardiovascular and neurological effects. Its use should be carefully monitored, and appropriate safety precautions should be taken.
Direcciones Futuras
There are several future directions for DMAA research. One area of interest is its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. DMAA has been shown to have neuroprotective properties, which may make it a promising candidate for further research in this area. Another area of interest is its potential use as a performance enhancer in athletes. However, more research is needed to fully understand the effects of DMAA on physical performance and its potential side effects.
Conclusion
In conclusion, DMAA is a synthetic compound that has gained popularity in the scientific community for its potential applications in various fields. Its synthesis method is relatively simple, and it has been used in various scientific research applications, including as a stimulant, a bronchodilator, and a performance enhancer. DMAA acts as a sympathomimetic agent, and it has various biochemical and physiological effects on the body. While it has several advantages for lab experiments, its use should be carefully monitored due to its potential side effects. There are several future directions for DMAA research, including its potential use in the treatment of neurological disorders and as a performance enhancer in athletes.
Métodos De Síntesis
DMAA is synthesized from 2,4-dimethylbenzaldehyde and 1-naphthol through a condensation reaction. The reaction is catalyzed by acetic anhydride and yields DMAA as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
DMAA has been used in various scientific research applications, including as a stimulant, a bronchodilator, and a performance enhancer. DMAA is known to increase energy levels, improve focus and concentration, and enhance physical performance. It has also been used in the treatment of asthma and other respiratory conditions due to its bronchodilator properties.
Propiedades
Fórmula molecular |
C20H19NO2 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
N-(2,4-dimethylphenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C20H19NO2/c1-14-10-11-18(15(2)12-14)21-20(22)13-23-19-9-5-7-16-6-3-4-8-17(16)19/h3-12H,13H2,1-2H3,(H,21,22) |
Clave InChI |
KYDCHIVCYQHSQD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32)C |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)COC2=CC=CC3=CC=CC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



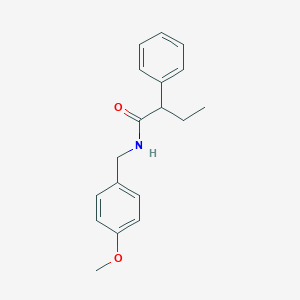

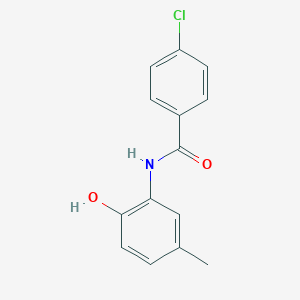
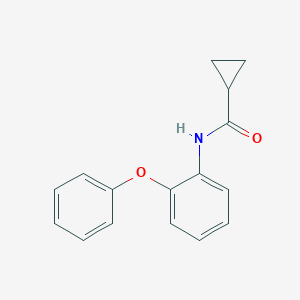
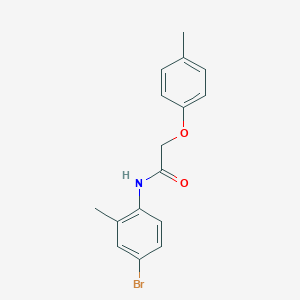
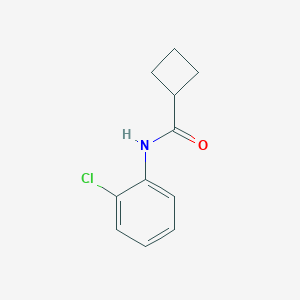
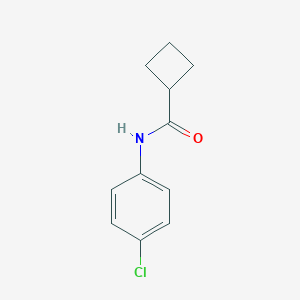
![4-Ethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291372.png)
